molecular formula C11H15N3OS B2470446 N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide CAS No. 1226454-31-4

N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide

Cat. No.: B2470446
CAS No.: 1226454-31-4
M. Wt: 237.32
InChI Key: KALLHCIAJLTTTD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide: is a chemical compound that belongs to the class of acetamides It features a cyclopentyl group attached to the nitrogen atom and a pyrimidin-4-ylthio group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The pyrimidin-4-ylthio group can be introduced by reacting a pyrimidine derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The resulting thioether intermediate is then reacted with a cyclopentylamine derivative to form the final acetamide compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the acetamide moiety to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from the reduction of the acetamide moiety.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in various chemical manufacturing processes.

Comparison with Similar Compounds

  • N-cyclopentyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
  • N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
  • N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Uniqueness: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is unique due to its specific combination of a cyclopentyl group and a pyrimidin-4-ylthio group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-2-pyrimidin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c15-10(14-9-3-1-2-4-9)7-16-11-5-6-12-8-13-11/h5-6,8-9H,1-4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLHCIAJLTTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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